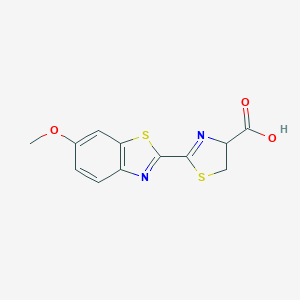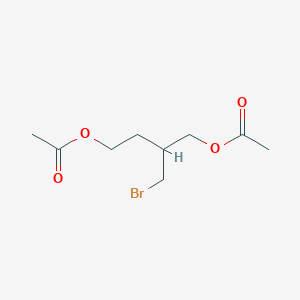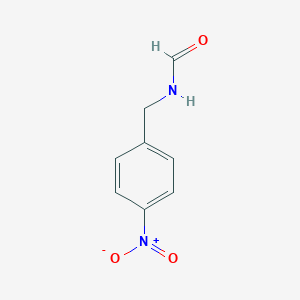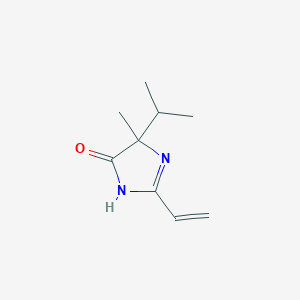
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one (EMI) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EMI belongs to the class of imidazoles, which are heterocyclic organic compounds containing a five-membered ring structure. EMI has been found to have various applications in scientific research, including as a potential therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease.
科学的研究の応用
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro (Chen et al., 2018). This compound has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease (Wang et al., 2019).
作用機序
The mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease treatment (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2018). This compound has also been found to reduce inflammation in animal models of arthritis (Mishra et al., 2015). In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2019).
実験室実験の利点と制限
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has several advantages for lab experiments, including its low cost, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one. One area of research is to further investigate the mechanism of action of this compound and identify specific targets for its therapeutic effects. Another area of research is to develop more efficient methods for synthesizing this compound and other imidazole compounds. In addition, future studies could explore the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a synthetic compound with various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. The synthesis method of this compound is relatively simple and cost-effective, making it a viable option for large-scale production. This compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, but its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves the reaction of 2-methylimidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid with a yield of around 80% (Mishra et al., 2015). The synthesis method of this compound is relatively simple and cost-effective, making it a viable option for large-scale production.
特性
CAS番号 |
126973-49-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
2-ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-5-7-10-8(12)9(4,11-7)6(2)3/h5-6H,1H2,2-4H3,(H,10,11,12) |
InChIキー |
GUCPUUMEKCFBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
正規SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
同義語 |
4H-Imidazol-4-one,2-ethenyl-1,5-dihydro-5-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



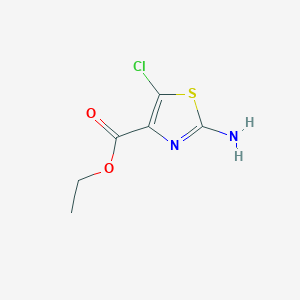
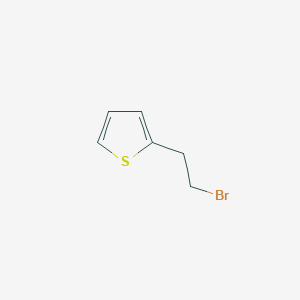
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
